molecular formula C15H24N2O B11806462 2-Isopropoxy-5-(1-propylpyrrolidin-2-yl)pyridine

2-Isopropoxy-5-(1-propylpyrrolidin-2-yl)pyridine

Cat. No.: B11806462
M. Wt: 248.36 g/mol
InChI Key: PRMBZZNIOLREBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropoxy-5-(1-propylpyrrolidin-2-yl)pyridine is an organic compound with the molecular formula C15H24N2O It is a research chemical primarily used in scientific studies and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-5-(1-propylpyrrolidin-2-yl)pyridine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization.

    Substitution on the Pyridine Ring: The pyridine ring is functionalized by introducing the isopropoxy group through nucleophilic substitution reactions.

    Coupling of Pyrrolidine and Pyridine Rings: The final step involves coupling the pyrrolidine ring with the substituted pyridine ring using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-5-(1-propylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-Isopropoxy-5-(1-propylpyrrolidin-2-yl)pyridine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Isopropoxy-5-(1-propylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopropoxy-5-(1-isopropylpyrrolidin-2-yl)pyridine
  • 2-Methoxy-5-(1-propylpyrrolidin-2-yl)pyridine
  • 2-Ethoxy-5-(1-propylpyrrolidin-2-yl)pyridine

Uniqueness

2-Isopropoxy-5-(1-propylpyrrolidin-2-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring and the presence of both isopropoxy and propylpyrrolidinyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

2-propan-2-yloxy-5-(1-propylpyrrolidin-2-yl)pyridine

InChI

InChI=1S/C15H24N2O/c1-4-9-17-10-5-6-14(17)13-7-8-15(16-11-13)18-12(2)3/h7-8,11-12,14H,4-6,9-10H2,1-3H3

InChI Key

PRMBZZNIOLREBP-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCC1C2=CN=C(C=C2)OC(C)C

Origin of Product

United States

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